4-Fluoro-6-nitro-1H-indazole is a synthetic compound belonging to the indazole family, which is characterized by a fused bicyclic structure containing a five-membered ring with nitrogen atoms. This compound has garnered interest due to its potential applications in medicinal chemistry and as a building block for various pharmaceutical agents. The molecular formula of 4-fluoro-6-nitro-1H-indazole is , and it has a molecular weight of approximately 206.13 g/mol.
4-Fluoro-6-nitro-1H-indazole can be synthesized from various starting materials, often involving nitro and halogenated compounds. It is available from chemical suppliers and research institutions, with purity levels typically around 95%.
This compound falls under the category of heterocyclic compounds, specifically within the class of indazoles. Indazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 4-fluoro-6-nitro-1H-indazole can be achieved through several methods, often involving multi-step reactions:
The synthesis often requires precise control over reaction conditions such as temperature, concentration, and reaction time to optimize yields and minimize side reactions. For instance, slow addition of reactants can significantly improve product yields by reducing competitive side reactions .
The molecular structure of 4-fluoro-6-nitro-1H-indazole features:
The canonical SMILES representation is C1=C(C=C(C2=C1NN=C2C#N)F)[N+](=O)[O-]
, which illustrates the arrangement of atoms within the molecule.
Key structural data include:
4-Fluoro-6-nitro-1H-indazole can participate in various chemical reactions due to its reactive functional groups:
The reactivity is influenced by the electronic effects of substituents (fluorine and nitro), which can stabilize or destabilize certain intermediates during reactions. Understanding these interactions is crucial for predicting reaction outcomes.
The mechanism by which 4-fluoro-6-nitro-1H-indazole exerts its biological effects often involves:
Research indicates that derivatives of indazole compounds have shown promise in inhibiting specific kinases involved in cancer progression, suggesting that 4-fluoro-6-nitro-1H-indazole may similarly interact with these targets .
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but may vary based on synthesis methods and purity levels.
4-Fluoro-6-nitro-1H-indazole finds applications in several scientific fields:
4-Fluoro-6-nitro-1H-indazole is synthesized via SNAr cyclization, leveraging the electron-withdrawing nitro group at C6 to activate the C4-fluorine for displacement. The reaction employs 2-fluoro-5-nitrobenzaldehyde or its ketone analogs as precursors, reacting with arylhydrazines in polar aprotic solvents (e.g., DMF, DMSO). Deprotonation of the hydrazone intermediate with K₂CO₃ triggers intramolecular SNAr, forming the indazole core at 90–110°C. Key advantages include:
Table 1: SNAr Cyclization Yields with Varied Arylhydrazines
Arylhydrazine Substituent | Yield (%) | Reaction Time (h) |
---|---|---|
4-CN | 95 | 2 |
3-CF₃ | 88 | 2 |
2,4-Cl₂ | 80 | 36 |
4-NH₂SO₂ | 70 | 10 |
One-pot methodologies streamline 4-fluoro-6-nitro-1H-indazole synthesis by combining hydrazone formation and cyclization in a single reaction vessel. For acetophenone precursors (e.g., 2-fluoro-5-nitroacetophenone), domino reactions proceed efficiently (73–96% yield), whereas benzaldehyde derivatives require sequential reagent addition due to competitive side reactions. Critical parameters include:
Table 2: Domino Process Efficiency
Carbonyl Precursor | Global Yield (%) | Key Condition |
---|---|---|
2-Fluoro-5-nitroacetophenone | 96 | 3.0 eq. ArNHNH₂·HCl, DMF, 90°C |
2-Fluoro-5-nitrobenzaldehyde | 73 | Stepwise reagent addition |
Transition-metal catalysis enables C–N bond formation for indazole functionalization. Copper(I) catalysts (e.g., CuI) facilitate Ullmann-type coupling between 2-bromo-6-nitrobenzaldehyde and arylhydrazines, achieving 75–90% yield with K₂CO₃ as base. Palladium systems (e.g., Pd(OAc)₂/XPhos) allow C–H amination of preformed hydrazones but suffer from sensitivity to the nitro group [6]. Key insights:
Table 3: Metal-Catalyzed Methods Comparison
Catalyst System | Substrate | Yield (%) | Drawbacks |
---|---|---|---|
CuI/K₂CO₃ | 2-Bromo-6-nitrobenzaldehyde | 85 | Limited to aryl iodides/bromides |
Pd(OAc)₂/P(tBu)₃·HBF₄ | o-Haloaryl hydrazones | 78 | Nitro group reduction |
[RhCp*Cl₂]₂/Cu(OAc)₂ | Ketimines | 92 | High catalyst cost |
Selective reduction of the nitro group in 4-fluoro-6-nitro-1H-indazole to an amine is achieved without compromising the C–F bond. Fe/HCl in ethanol/water (3:1) at reflux provides 6-amino-4-fluoro-1H-indazole in 70–75% yield. For acid-sensitive substrates, catalytic transfer hydrogenation (Pd/C, cyclohexene) or SnCl₂·2H₂O in ethanol affords 80–85% yield. Critical considerations:
Table 4: Nitro Reduction Methods
Reduction Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Fe/HCl | EtOH/H₂O (3:1), reflux, 2 h | 75 | None detected |
Pd/C, cyclohexene | EtOH, 80°C, 4 h | 85 | Trace dehalogenation |
SnCl₂·2H₂O | EtOH, 60°C, 3 h | 80 | Azole reduction (5%) |
Solvent polarity and catalyst choice profoundly impact indazole synthesis efficiency. DMF maximizes SNAr cyclization rates due to high polarity (ε=36.7), which stabilizes the Meisenheimer complex. DMSO offers similar efficiency but complicates product isolation. Catalytic screening reveals:
Table 5: Solvent and Catalyst Optimization
Condition | Reaction Rate (k, min⁻¹) | Yield (%) | Advantages |
---|---|---|---|
DMF/CuI (5 mol%) | 0.025 | 95 | Fast kinetics |
DMSO/K₂CO₃ | 0.018 | 90 | Easier purification |
Ethanol/Cu₂O (2 mol%) | 0.008 | 75 | Low toxicity |
Solvent-free/K₂CO₃ | 0.012 | 80 | No solvent recovery |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1